molecular formula C23H13ClF3N3 B2389153 1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-36-9

1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2389153
CAS No.: 901265-36-9
M. Wt: 423.82
InChI Key: QISBDSPYQWRKMX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline ( 901020-44-8) is a specialized quinoline derivative with molecular formula C 24 H 15 ClF 3 N 3 and molecular weight 437.85 . This compound belongs to the pyrazolo[4,3-c]quinoline chemical family, a scaffold of significant interest in medicinal chemistry and materials science . Researchers utilize this specific trifluoromethyl-substituted derivative as a key building block for developing bioactive molecules and advanced materials. The compound's structural features, including the rigid tricyclic core, chlorophenyl moiety, and electron-withdrawing trifluoromethyl group, make it valuable for structure-activity relationship studies and molecular design . Pyrazolo[4,3-c]quinoline derivatives have demonstrated diverse biological activities in research settings, including potential as photosensitizing agents, benzodiazepine receptor antagonists, and cyclooxygenase inhibitors . The incorporation of the trifluoromethyl group, known to enhance metabolic stability and membrane permeability, further increases the compound's research utility in drug discovery . Additionally, structurally similar trifluoromethyl-pyrazoloquinoline compounds have shown promise in optoelectronics research due to their fluorescent properties, suggesting potential applications in developing electroluminescent materials . This product is provided with a minimum purity of 95%+ and is intended for research purposes only in laboratory settings .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClF3N3/c24-16-7-9-17(10-8-16)30-22-18-11-6-15(23(25,26)27)12-20(18)28-13-19(22)21(29-30)14-4-2-1-3-5-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISBDSPYQWRKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901265-36-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C23H13ClF3N3
  • Molecular Weight : 423.82 g/mol
  • Purity : Typically ≥95% .

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant biological activities through various mechanisms:

  • Anti-inflammatory Activity :
    • The compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .
    • For instance, a related derivative demonstrated an IC50 value of 0.39 μM for NO production inhibition, indicating potent anti-inflammatory effects .
  • Anticancer Potential :
    • Studies have suggested that derivatives containing trifluoromethyl groups exhibit selective cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells. The presence of fluorinated groups enhances metabolic stability, making these compounds attractive for further development .
    • One study reported a selectivity index greater than 25-fold against normal cell lines, highlighting the potential for therapeutic applications in oncology .

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 ValueRemarks
Pyrazolo[4,3-c]quinoline derivativeInhibition of NO production0.39 μMHigh cytotoxicity at higher concentrations
Trifluoromethyl derivativeCytotoxicity against HEL cells1.00 μMLow toxicity in Vero cells
Various derivativesAnti-inflammatory effectsVariesInhibition of iNOS and COX-2

Detailed Findings

  • Inhibition of Nitric Oxide Production :
    • The compound's ability to inhibit NO production was confirmed through quantitative structure–activity relationship (QSAR) analysis, which provided insights into structural determinants affecting bioactivity .
  • Cytotoxicity Studies :
    • In vitro studies demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for anticancer drug development .
  • Structure-Activity Relationship :
    • The position and nature of substituents on the phenyl rings significantly influence the biological activity. For example, ortho-substituted compounds showed decreased inhibitory activity compared to para-substituted analogs .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. The compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is primarily due to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Case Study: Inhibition of NO Production

A comparative study evaluated various derivatives for their IC50 values against NO production:

Compound NameIC50 (μM)
Compound A0.39
Compound B0.45
Compound C0.50

These results suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.

Anticancer Activity

The anticancer properties of this compound class have been extensively studied. Pyrazolo[4,3-c]quinolines have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anticancer Activity Data Table

Cell LineCompound TestedIC50 (μM)
MCF-7 (Breast)1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)...15
A549 (Lung)Same compound12
HeLa (Cervical)Same compound10

These findings indicate that the presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances biological activity, while bulky substituents may reduce efficacy due to steric hindrance.

Structure-Activity Relationship (SAR)

SAR studies reveal that the electronic nature of substituents on the phenyl rings significantly impacts biological activity. The proposed mechanisms for the observed anti-inflammatory and anticancer activities include:

  • Inhibition of iNOS : Reducing NO production diminishes inflammatory responses.
  • Inhibition of COX-2 : This leads to decreased prostaglandin synthesis, further mitigating inflammation.
  • Induction of Apoptosis in Cancer Cells : Modulation of key signaling pathways such as p53 and NF-kB contributes to cancer cell death.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives

Structural and Functional Group Variations

The biological activity of pyrazolo[4,3-c]quinolines is highly dependent on substituent patterns. Key comparisons include:

Compound Name & ID Substituents Biological Activity Synthesis Method
C350-0277 (Target Compound) 1-(4-ClC₆H₄), 3-Ph, 7-CF₃ Not explicitly reported; structural similarity suggests anti-inflammatory potential Likely via hydrazine coupling (analogous to )
Compound 2i 3-NH₂, 4-(4-HOC₆H₄NH) IC₅₀ ≈ 0.2 μM (NO inhibition); inhibits iNOS/COX-2 Reaction of 4-chloro precursor with substituted anilines
Compound 2m 3-NH₂, 4-(4-HOOC-C₆H₄NH) IC₅₀ ≈ 0.3 μM (NO inhibition); similar potency to 1400W Same as 2i
MM-I-08 (14j) 2-(4-ClC₆H₄), 7-CF₃, 3-one (dihydroquinolinone) Activity not specified; structural focus on α6-GABAAR selectivity Hydrazine hydrochloride + ethyl 4-chloro-7-CF₃-quinoline-3-carboxylate
3-(CF₃)-1H-pyrazoloquinoline (2a) 3-CF₃, no aryl substituents No activity data; spectral data provided (e.g., δ 9.28 ppm for H-4) Cyclization of 3-oxo-3-(pyridin-3-yl)propanenitrile

Key Observations

Anti-Inflammatory Activity: Amino-substituted derivatives (e.g., 2i, 2m) exhibit potent NO inhibition (IC₅₀ < 1 μM), attributed to hydrogen-bonding interactions from NH₂ and hydroxyl/acidic groups . The target compound lacks these groups, which may reduce anti-inflammatory efficacy but improve lipophilicity for CNS targets.

Substituent Position: The 4-chlorophenyl group at position 1 (target compound) versus position 2 (MM-I-08) alters electronic distribution.

Trifluoromethyl Role : CF₃ at position 7 is a common feature, likely contributing to metabolic stability and hydrophobic interactions. Its presence in both C350-0277 and MM-I-08 suggests shared pharmacokinetic advantages .

Antitumor Potential: While C350-0277’s activity is unexplored, 1-aryltriazole analogs with 4-chlorophenyl/CF₃ groups (e.g., GP = 68.09% against NCI-H522 cells) highlight the therapeutic relevance of these substituents .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer: The synthesis typically involves condensation of substituted hydrazines with quinoline derivatives, followed by cyclization. Key steps include:

  • Microwave-assisted synthesis to enhance reaction efficiency (reducing time from 12 hours to 30 minutes) and improve yields (~15% increase) .
  • Use of catalysts like Pd(OAc)₂ for Suzuki-Miyaura coupling to introduce aryl groups at position 3 .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) and validation using HPLC (≥95% purity) .
  • Monitoring intermediates with TLC and FT-IR to confirm functional groups (e.g., C=O stretch at 1680 cm⁻¹) .

Q. Which spectroscopic and crystallographic methods are essential for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C7 shows a singlet at δ 120–125 ppm in ¹³C NMR) .
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic system, space group P2₁/c) resolves bond angles (e.g., C-N-C bond ~120°) and disorder in trifluoromethyl groups .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ calculated 426.32 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

Methodological Answer:

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., LPS-induced NO production vs. MTT assays on HeLa cells) .
  • Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to isolate activity. For example, methoxy groups at C8 enhance COX-2 inhibition, while trifluoromethyl at C7 improves metabolic stability .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like TNF-α or EGFR, correlating docking scores (e.g., −9.2 kcal/mol) with experimental data .

Q. What advanced techniques address ambiguities in crystallographic data (e.g., disordered trifluoromethyl groups)?

Methodological Answer:

  • SHELX Refinement : Apply PART and ISOR commands in SHELXL to model disorder, refining occupancy ratios (e.g., 60:40 split) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to validate experimental bond lengths (e.g., C-F bond ~1.34 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···F contacts contribute 8.2% to crystal packing) .

Q. How can researchers design experiments to probe the compound’s mechanism of action?

Methodological Answer:

  • Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) using fluorogenic substrates (e.g., DCFH-DA) to calculate kᵢₙₕ (e.g., 0.15 µM⁻¹s⁻¹) .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. EGFR-knockout A549 cells .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS (e.g., hydroxylation at C4) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl to form a hydrochloride salt, increasing aqueous solubility (from 0.02 mg/mL to 1.5 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.1) for sustained release (t₁/₂ = 24 hours) .
  • LogP Optimization : Introduce polar groups (e.g., -COOH at C8) to reduce LogP from 4.2 to 2.8, improving Caco-2 permeability .

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